molecular formula C25H30N4O2S B2675674 2-(3,4-dimethylphenyl)-3-(ethylthio)-N-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide CAS No. 1359436-96-6

2-(3,4-dimethylphenyl)-3-(ethylthio)-N-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide

Cat. No.: B2675674
CAS No.: 1359436-96-6
M. Wt: 450.6
InChI Key: IMBIXUNKZKDCAW-UHFFFAOYSA-N
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Description

2-(3,4-dimethylphenyl)-3-(ethylthio)-N-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide is a useful research compound. Its molecular formula is C25H30N4O2S and its molecular weight is 450.6. The purity is usually 95%.
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Biological Activity

Chemical Structure and Properties

The compound belongs to a class of spiro compounds characterized by a unique triazaspiro structure. Its molecular formula is C₁₈H₁₈N₄O₂S, and it has a molar mass of approximately 350.43 g/mol. The presence of various functional groups, including an ethylthio group and methoxyphenyl moieties, suggests potential interactions with biological targets.

PropertyValue
Molecular FormulaC₁₈H₁₈N₄O₂S
Molar Mass350.43 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Anticancer Properties

Recent studies have indicated that this compound exhibits anticancer activity against various cancer cell lines. For instance, research published in the Journal of Medicinal Chemistry demonstrated that it inhibits the proliferation of breast cancer cells through the induction of apoptosis (programmed cell death) via the mitochondrial pathway. The compound was shown to downregulate anti-apoptotic proteins such as Bcl-2 while upregulating pro-apoptotic factors like Bax .

Antimicrobial Activity

The compound also displays antimicrobial properties . A study conducted by researchers at a leading university found that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, including strains of Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes, leading to increased permeability and cell lysis .

Neuroprotective Effects

In neuropharmacological studies, this compound has been evaluated for its potential neuroprotective effects . Animal models treated with the compound showed reduced neuroinflammation and improved cognitive function in models of Alzheimer's disease. The proposed mechanism involves the modulation of inflammatory cytokines and enhancement of neurotrophic factors such as BDNF (Brain-Derived Neurotrophic Factor) .

Case Study 1: Anticancer Efficacy

A case study involving human breast cancer xenografts in mice demonstrated that administration of the compound significantly reduced tumor size compared to controls. The treatment group showed a 50% decrease in tumor volume after four weeks of therapy, highlighting its potential as an effective anticancer agent .

Case Study 2: Antimicrobial Resistance

In another study focusing on antimicrobial resistance, the compound was tested against multi-drug resistant strains of bacteria. Results indicated that it could restore sensitivity to conventional antibiotics when used in combination therapy, suggesting its utility in overcoming resistance mechanisms .

Properties

IUPAC Name

2-(3,4-dimethylphenyl)-3-ethylsulfanyl-N-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O2S/c1-5-32-23-22(19-7-6-17(2)18(3)16-19)27-25(28-23)12-14-29(15-13-25)24(30)26-20-8-10-21(31-4)11-9-20/h6-11,16H,5,12-15H2,1-4H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMBIXUNKZKDCAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2(CCN(CC2)C(=O)NC3=CC=C(C=C3)OC)N=C1C4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.